N-叔丁基苯磺酰胺

描述

N-tert-Butylbenzenesulfenamide is a chemical compound that has been studied for its potential use in various chemical reactions and as an intermediate in the synthesis of other compounds. It has been shown to catalyze the oxidation of alcohols to their corresponding carbonyl compounds efficiently, without damaging functional groups in the alcohols . This compound has also been used in the synthesis of N-tert-butylbenzothiazole-2-sulphenamide (TBBS), a substance with applications in the rubber industry .

Synthesis Analysis

The synthesis of N-tert-Butylbenzenesulfenamide involves the condensation of tert-butanesulfinamide with aldehydes and ketones, yielding a variety of N-tert-butanesulfinyl imines . These imines serve as versatile intermediates for the asymmetric synthesis of amines. Additionally, TBBS, a related compound, can be synthesized through an oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine, with electrosynthesis being an efficient method for its production .

Molecular Structure Analysis

The molecular structure of compounds related to N-tert-Butylbenzenesulfenamide, such as unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, has been analyzed to show that the introduction of tert-butyl side groups can effectively increase interchain distance and decrease intermolecular forces . This structural modification leads to materials with desirable properties such as low dielectric constants and high organosolubility.

Chemical Reactions Analysis

N-tert-Butylbenzenesulfenamide has been shown to catalyze the oxidation of alcohols using N-chlorosuccinimide, with the formation of N-tert-butylbenzenesulfinimidoyl chloride as a key intermediate . This reaction proceeds under mild conditions, which is particularly beneficial for the oxidation of alcohols that form labile aldehydes. The compound also plays a role in the synthesis of TBBS, which is used as a vulcanization accelerator in the rubber industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-Butylbenzenesulfenamide and its derivatives have been explored through various techniques. For instance, the novel ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, which is structurally related, has been characterized by X-ray diffraction, NMR, UV-fluorescence spectroscopy, and thermal analysis . These studies provide insights into the stability, electronic structure, and thermal behavior of such compounds. Additionally, the luminescent properties of metal complexes with related sulfonamide ligands have been investigated, showing potential for use in electroluminescent devices .

科学研究应用

Organic and Drug Synthesis

- Field : Organic Chemistry and Pharmacology .

- Application : N-tert-butyl amides, including N-tert-Butylbenzenesulfenamide, have wide applications in organic synthesis and drug synthesis . Many drug molecules containing N-tert-butyl amide functionality have been explored to cure various diseases .

- Method : The N-tert-butyl amide compounds are typically synthesized by acylation of amines. Alternative methodologies include Staudinger reaction, the Schmidt reaction, the oxidative amidation of aldehydes and alcohols, aminocarbonylation reaction, amidation of aryl halides, and oxidation of imines .

- Results : Drugs such as Finasteride and Epristeride have been developed for the treatment of benign prostatic hyperplasia. Indinavir, nelfinavir, and Saquinavir have been used to treat HIV, whereas CPI-1189 is a candidate for neuro-protective therapy in humans with HIV-associated CNS disease .

Catalyst for Oxidation Reactions

- Field : Organic Chemistry .

- Application : N-tert-Butylbenzenesulfenamide can act as a catalyst for the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones .

- Method : The specific experimental procedures and technical details for this application were not provided in the source .

- Results : The outcomes of these oxidation reactions were not specified in the source .

Anti-SN2′ Mitsunobu Reaction

- Field : Organic Chemistry .

- Application : N-tert-Butylbenzenesulfenamide is used as a reactant for the anti-SN2′ Mitsunobu reaction with chiral hydroxy-alpha-alkenylsilanes to give vinylsilanes .

- Method : The specific experimental procedures and technical details for this application were not provided in the source .

- Results : The outcomes of these reactions were not specified in the source .

Anodic Oxidation Reactions

- Field : Organic Chemistry .

- Application : N-tert-Butylbenzenesulfenamide is used in anodic oxidation reactions .

- Method : The specific experimental procedures and technical details for this application were not provided in the source .

- Results : The outcomes of these reactions were not specified in the source .

Anti-SN2′ Mitsunobu Reaction

- Field : Organic Chemistry .

- Application : N-tert-Butylbenzenesulfenamide is used as a reactant for the anti-SN2′ Mitsunobu reaction with chiral hydroxy-alpha-alkenylsilanes to give vinylsilanes .

- Method : The specific experimental procedures and technical details for this application were not provided in the source .

- Results : The outcomes of these reactions were not specified in the source .

Anodic Oxidation Reactions

- Field : Organic Chemistry .

- Application : N-tert-Butylbenzenesulfenamide is used in anodic oxidation reactions .

- Method : The specific experimental procedures and technical details for this application were not provided in the source .

- Results : The outcomes of these reactions were not specified in the source .

安全和危害

属性

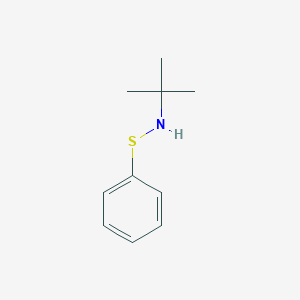

IUPAC Name |

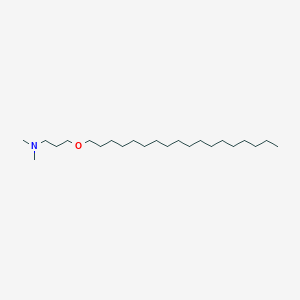

2-methyl-N-phenylsulfanylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBFMPKCDTAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457904 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butylbenzenesulfenamide | |

CAS RN |

19117-31-8 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。